ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a cyano group, a methylphenoxy group, and an ethyl ester
Preparation Methods
The synthesis of ethyl (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves multiple steps. One common synthetic route includes the reaction of ethyl 2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate with N,N-dimethylformamide diethyl acetal (DMF/DEA) under solvent-free conditions at elevated temperatures . This method ensures the formation of the desired compound with high purity and yield.
Chemical Reactions Analysis
Ethyl (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetate: This compound shares a similar pyrimidine core but differs in the substituents attached to the core.
N,N-dimethylformamide diethyl acetal: While not structurally similar, it is used in the synthesis of the target compound.
Biological Activity
Ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a compound that belongs to the pyrido[1,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimalarial, insecticidal, and anticancer properties based on recent studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a pyrido[1,2-a]pyrimidine core, which is known for its pharmacological potential. The presence of a cyano group and an ethyl ester contributes to its reactivity and biological interactions.
Antimalarial Activity
Recent research has highlighted the antimalarial properties of pyrido[1,2-a]pyrimidine derivatives. For instance, a study evaluated various compounds for their activity against Plasmodium falciparum, revealing that certain derivatives exhibited moderate antimalarial activity with IC50 values ranging from 33 μM to 37 μM . The structural activity relationship (SAR) indicated that specific substitutions on the pyrido[1,2-a]pyrimidine scaffold are crucial for enhancing biological efficacy.
Insecticidal Activity
Insecticidal properties have also been reported for related pyrido[1,2-a]pyrimidine compounds. A study found that certain mesoionic derivatives displayed significant insecticidal activity against Aphis craccivora, with an LC50 value of 1.82 μg/mL, outperforming some conventional insecticides . The mechanism of action was suggested to involve interaction with nicotinic acetylcholine receptors in the central nervous system of insects.
Anticancer Activity
The anticancer potential of pyrido[1,2-a]pyrimidines has been documented in several studies. A synthesis of novel derivatives led to the identification of compounds that showed promising activity against various human cancer cell lines . In particular, derivatives with specific substitutions demonstrated enhanced cytotoxic effects, indicating the importance of structural modifications in developing effective anticancer agents.
Comparative Biological Activity Table
Activity Type | Compound | Target Organism/Cell Line | Activity Measure | Value |
---|---|---|---|---|
Antimalarial | Pyrido[1,2-a]pyrimidine Derivatives | Plasmodium falciparum | IC50 | 33 - 37 μM |
Insecticidal | Mesoionic Compounds | Aphis craccivora | LC50 | 1.82 μg/mL |
Anticancer | Pyrido[1,2-a]pyrimidine Derivatives | Human Cancer Cell Lines | Cytotoxicity | Varies (promising results) |
Case Study 1: Antimalarial Evaluation
In a systematic evaluation of novel pyrido[1,2-a]pyrimidin-4-one derivatives, researchers utilized the SYBR Green I assay to assess their efficacy against chloroquine-sensitive strains of P. falciparum. The findings underscored the potential for further development of these compounds as antimalarial agents due to their favorable SAR profiles .
Case Study 2: Insect Resistance Management
The rise in insect resistance necessitated the exploration of new insecticides. A study involving pyrido[1,2-a]pyrimidine mesoionic compounds demonstrated significant insecticidal activity against resistant strains of aphids. The proteomics analysis indicated that these compounds could disrupt essential physiological processes in insects .
Case Study 3: Cancer Cell Line Screening
A series of pyrido[1,2-a]pyrimidine derivatives were screened against several human cancer cell lines. Compounds exhibiting high cytotoxicity were further analyzed for their mechanisms of action and potential pathways involved in inducing apoptosis in cancer cells .
Properties
CAS No. |
620106-40-3 |
---|---|
Molecular Formula |
C21H17N3O4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C21H17N3O4/c1-3-27-21(26)15(13-22)12-17-19(28-16-8-6-7-14(2)11-16)23-18-9-4-5-10-24(18)20(17)25/h4-12H,3H2,1-2H3/b15-12+ |
InChI Key |
GLWOFKTYWPTJSW-NTCAYCPXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC(=C3)C)C#N |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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